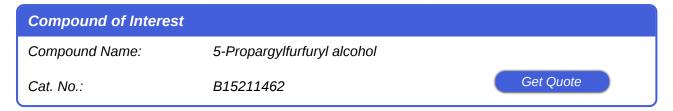


Application Notes and Protocols for Metal-Catalyzed Reactions of 5-Propargylfurfuryl Alcohol

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-catalyzed reactions of **5-Propargylfurfuryl alcohol**, a versatile building block in the synthesis of complex heterocyclic structures relevant to medicinal chemistry and materials science. The following sections summarize key reactions, present quantitative data, and offer step-by-step experimental procedures.

Gold-Catalyzed Synthesis of Dihydropyridinones and Pyranones

Gold(I) catalysts have emerged as powerful tools for the activation of alkynes. In the context of **5-Propargylfurfuryl alcohol** and related furan-ynes, gold catalysis enables the synthesis of diverse heterocyclic scaffolds through reactions with N-oxides.[1][2][3][4][5][6] This approach allows for the construction of densely functionalized dihydropyridinones and pyranones under mild conditions.[1][2][3][4][5][6]

The reaction of a furan-yne with a pyridine N-oxide in the presence of a Au(I) catalyst can lead to a divergent mechanistic pathway, yielding multiple products depending on the fine-tuning of the reaction conditions.[5] Selective access to specific heterocyclic cores is achievable, making this a valuable strategy in combinatorial chemistry and drug discovery.[1][2][3][4][5][6]



Quantitative Data Summary

The following table summarizes the results for the gold-catalyzed reaction of various furan-ynes with N-oxides, demonstrating the scope and efficiency of this methodology.

Entry	Furan- yne Substra te	N-Oxide	Catalyst	Solvent	Time (h)	Product (s)	Yield (%)
1	Phenyl- substitute d furan- yne	2,6- Dichlorop yridine N- oxide	[(IPr)Au(NTf2)]	DCE	6	Dihydrop yridinone	81
2	Phenyl- substitute d furan- yne	4- Nitropyrid ine N- oxide	[(IPr)Au(NTf2)]	DCE	20	Dihydrop yridinone	72
3	Thiophen yl- substitute d furan- yne	4- Nitropyrid ine N- oxide	[(IPr)Au(NTf2)]	DCE	20	Dihydrop yridinone	65
4	Naphthyl- substitute d furan- yne	4- Nitropyrid ine N- oxide	[(IPr)Au(NTf ₂)]	DCE	20	Dihydrop yridinone	78

Data adapted from a study on furan-ynes, demonstrating the general applicability to substrates like **5-Propargylfurfuryl alcohol** derivatives.[2][5]

Experimental Protocol: Gold-Catalyzed Synthesis of Dihydropyridinones



This protocol is adapted from the general procedure for the synthesis of dihydropyridinones from furan-ynes.[2][5]

Materials:

- 5-Propargylfurfuryl alcohol derivative (1.0 equiv)
- 4-Nitropyridine N-oxide (1.2 equiv)
- [(IPr)Au(NTf₂)] (0.05 equiv)
- Methanesulfonic acid (MsOH) (5.0 equiv)
- 1,2-Dichloroethane (DCE), anhydrous

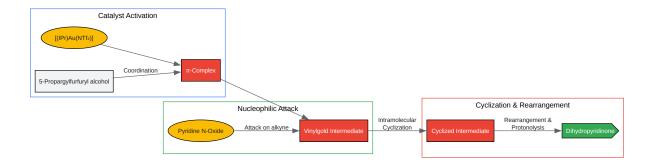
Procedure:

- To a flame-dried Schlenk tube under an argon atmosphere, add the **5-Propargylfurfuryl** alcohol derivative (0.2 mmol, 1.0 equiv), 4-nitropyridine N-oxide (0.24 mmol, 1.2 equiv), and [(IPr)Au(NTf₂)] (0.01 mmol, 0.05 equiv).
- Add anhydrous 1,2-dichloroethane (2.0 mL).
- Stir the reaction mixture at room temperature for 20 hours.
- After 20 hours, add methanesulfonic acid (1.0 mmol, 5.0 equiv) to the reaction mixture.
- · Continue stirring for an additional hour.
- Quench the reaction with a saturated aqueous solution of NaHCO₃.
- Extract the mixture with dichloromethane (3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired dihydropyridinone.



Proposed Mechanistic Pathway

The reaction is proposed to proceed through the activation of the alkyne by the gold(I) catalyst, followed by nucleophilic attack of the N-oxide. Subsequent rearrangement and cyclization steps lead to the observed products.



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Caption: Proposed mechanism for the gold-catalyzed synthesis of dihydropyridinones.

Palladium-Catalyzed Cycloisomerization for Furan Synthesis

Palladium catalysts are highly effective in promoting the cycloisomerization of enynes and related propargylic compounds to form various heterocyclic and carbocyclic systems.[7] This methodology can be applied to **5-Propargylfurfuryl alcohol** derivatives to synthesize substituted furans and benzofurans.[7] The reaction typically proceeds under mild conditions with high regio- and stereoselectivity.

Quantitative Data Summary



The following table presents data from a study on the palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols, a reaction analogous to what would be expected for **5- Propargylfurfuryl alcohol**, leading to benzofuran derivatives.

| Entry | Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | |---|---|---|---|---|---|---| | 1 | 2-(1-Hydroxyprop-2-ynyl)phenol | PdCl₂/KI | NaOMe | MeOH | 40 | 2 | 2-Methylene-2,3-dihydrobenzofuran-3-ol | 95 | | 2 | 4-Methyl-2-(1-hydroxyprop-2-ynyl)phenol | PdCl₂/KI | NaOMe | MeOH | 40 | 2.5 | 5-Methyl-2-methylene-2,3-dihydrobenzofuran-3-ol | 98 | | 3 | 4-Chloro-2-(1-hydroxyprop-2-ynyl)phenol | PdI₂/KI | NaOMe | MeOH | 40 | 3 | 5-Chloro-2-methylene-2,3-dihydrobenzofuran-3-ol | 92 | | 4 | 2-(1-Hydroxybut-2-ynyl)phenol | PdCl₂/KI | NaOMe | MeOH | 40 | 2 | 2-Ethylidene-2,3-dihydrobenzofuran-3-ol | 85 |

Data adapted from a study on substituted phenols, illustrating the potential for **5- Propargylfurfuryl alcohol** cycloisomerization.[7]

Experimental Protocol: Palladium-Catalyzed Cycloisomerization

This protocol is adapted from a procedure for the cycloisomerization of substituted propargylic alcohols.[7]

Materials:

- 5-Propargylfurfuryl alcohol (1.0 equiv)
- Palladium(II) chloride (PdCl₂) (0.02 equiv)
- Potassium iodide (KI) (0.04 equiv)
- Sodium methoxide (NaOMe) (1.2 equiv)
- Methanol (MeOH), anhydrous

Procedure:

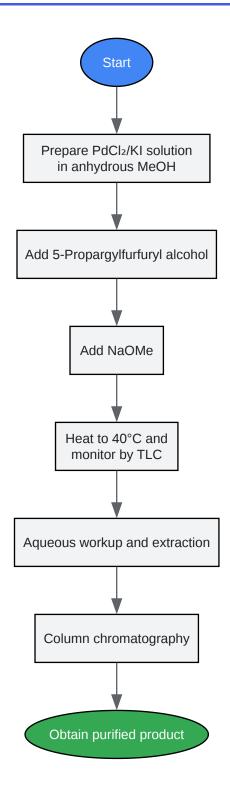
• In a round-bottom flask, dissolve PdCl₂ (0.02 mmol) and KI (0.04 mmol) in anhydrous methanol (5 mL).



- Stir the mixture at room temperature until a clear solution is obtained.
- Add the **5-PropargyIfurfuryI alcohol** (1.0 mmol, 1.0 equiv) to the catalytic solution.
- Add sodium methoxide (1.2 mmol, 1.2 equiv) to the reaction mixture.
- Heat the reaction to 40 °C and monitor by TLC.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with diethyl ether (3 x 15 mL).
- Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
- Purify the residue by flash column chromatography to obtain the cyclized furan product.

Experimental Workflow Diagram





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Caption: Workflow for the palladium-catalyzed cycloisomerization of **5-Propargylfurfuryl alcohol**.



Platinum-Catalyzed Reactions

Platinum complexes also serve as effective catalysts for the transformation of furan-containing enynes. While specific examples detailing the use of **5-Propargylfurfuryl alcohol** are less common in the literature, the general reactivity patterns suggest potential for intramolecular annulations and other cyclization reactions. These reactions often involve the activation of allene intermediates formed in situ from propargylic alcohols.

Further research in this area could uncover novel synthetic pathways to complex polycyclic systems derived from **5-Propargylfurfuryl alcohol**, with potential applications in the synthesis of natural products and their analogues.

Disclaimer: The provided protocols are adapted from published literature and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken.

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